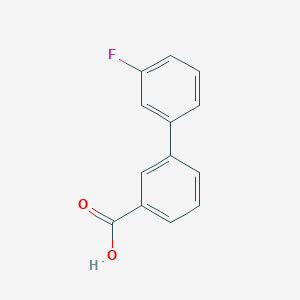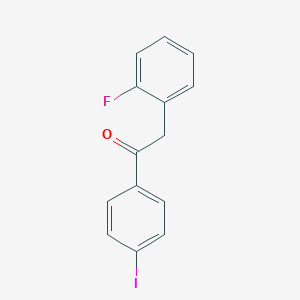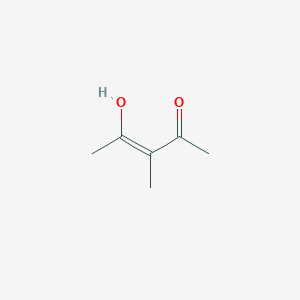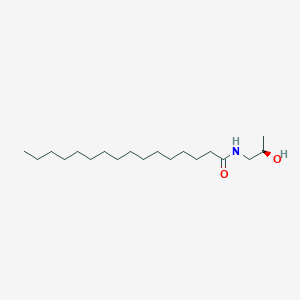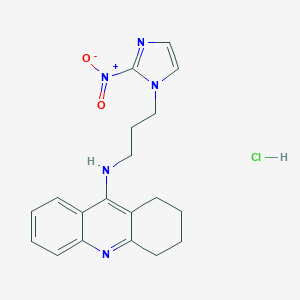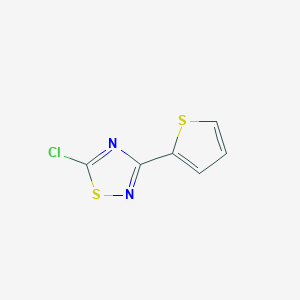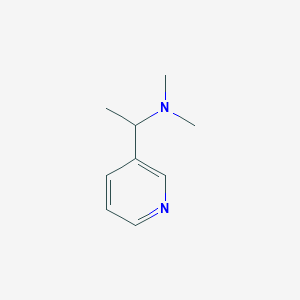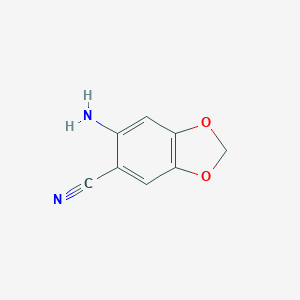
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate
Overview
Description
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of tetrahydropyrazine, featuring a methoxycarbonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with diesters or ketoesters in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various tetrahydropyrazine derivatives with different substituents.
Scientific Research Applications
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrazine: The parent compound without the methoxycarbonyl group.
6-Methyl-1,2,3,4-tetrahydropyrazine: A derivative with a methyl group at the 6-position.
6-Ethoxycarbonyl-1,2,3,4-tetrahydropyrazine: A derivative with an ethoxycarbonyl group at the 6-position.
Uniqueness
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
171504-79-3 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl 1,2,3,4-tetrahydropyrazine-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-4-7-2-3-8-5/h4,7-8H,2-3H2,1H3 |
InChI Key |
XRDPDENMYXYTIY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNCCN1 |
Canonical SMILES |
COC(=O)C1=CNCCN1 |
Synonyms |
Pyrazinecarboxylic acid, 1,4,5,6-tetrahydro-, methyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
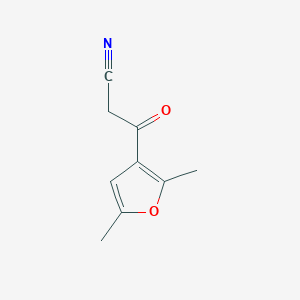
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)
